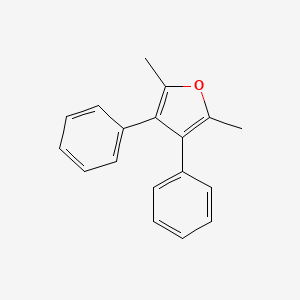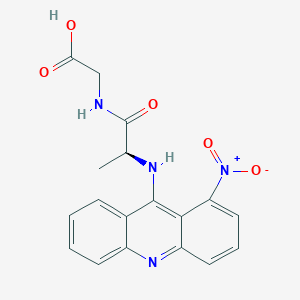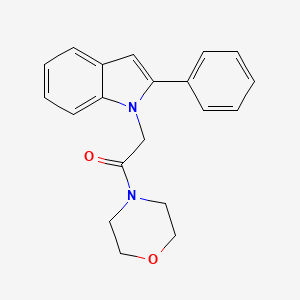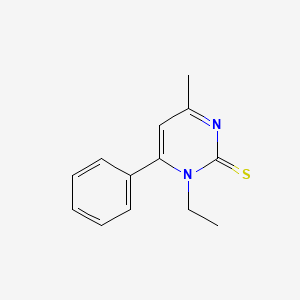
Lys-Pro-Glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Pro-Glu, also known as Lysine-Proline-Glutamic acid, is a tripeptide composed of the amino acids lysine, proline, and glutamic acid. Tripeptides like this compound are of significant interest in various fields due to their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Pro-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in a specific order (proline followed by lysine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form peptide bonds . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. These machines allow for the efficient and reproducible synthesis of large quantities of peptides. Additionally, advancements in biotechnology have enabled the use of recombinant DNA technology to produce peptides in microbial systems, offering an alternative method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Pro-Glu can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.
Substitution: The amino groups in lysine and the carboxyl groups in glutamic acid can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions to induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups through substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with altered properties.
Applications De Recherche Scientifique
Lys-Pro-Glu has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: this compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of Lys-Pro-Glu involves its interaction with specific molecular targets and pathways. For example, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress . Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Lys-Pro-Glu can be compared with other tripeptides such as:
Glu-Lys-Pro: Similar in composition but with a different sequence, which can affect its biological activity.
Pro-Lys-Glu: Another tripeptide with the same amino acids but in a different order, leading to distinct properties.
Palmitoyl tripeptide-5: A synthetic peptide used in cosmetics for its collagen-boosting effects.
This compound is unique due to its specific sequence and the resulting biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H28N4O6 |
|---|---|
Poids moléculaire |
372.42 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H28N4O6/c17-8-2-1-4-10(18)15(24)20-9-3-5-12(20)14(23)19-11(16(25)26)6-7-13(21)22/h10-12H,1-9,17-18H2,(H,19,23)(H,21,22)(H,25,26)/t10-,11-,12-/m0/s1 |
Clé InChI |
CNGOEHJCLVCJHN-SRVKXCTJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)





![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)







